molecular formula C23H25N3O4S2 B2606086 N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 313364-86-2

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2606086
CAS No.: 313364-86-2
M. Wt: 471.59
InChI Key: XPWVPSVUHDFGLE-UHFFFAOYSA-N
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Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a morpholinosulfonyl group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where isopropylbenzene is reacted with a thiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of a benzamide derivative with morpholine and a sulfonyl chloride, typically under basic conditions using a base like triethylamine.

    Final Coupling Reaction: The final step is the coupling of the thiazole derivative with the morpholinosulfonyl benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the structure, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted thiazoles.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although detailed studies are required to confirm these activities.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it suitable for use in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and morpholinosulfonyl group are likely to play key roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
  • N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(phenylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide stands out due to the presence of the morpholinosulfonyl group, which can enhance its solubility and bioavailability. This structural feature may also influence its binding affinity and specificity towards biological targets, making it a unique candidate for further research and development.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-16(2)17-3-5-18(6-4-17)21-15-31-23(24-21)25-22(27)19-7-9-20(10-8-19)32(28,29)26-11-13-30-14-12-26/h3-10,15-16H,11-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWVPSVUHDFGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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